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Compound of Interest |

[(2-Bromophenyl)methyl]
Compound Name:
(propyl)amine
CAS No.: 807343-04-0
Cat. No.: B1290865

High-Value Scaffold for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary

(2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-bromobenzylamine, is a
bifunctional aryl halide building block critical to modern drug discovery. Unlike simple
benzylamines, the ortho-bromo substituent provides a pre-installed "molecular handle" for
transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and intramolecular
cyclization reactions.

This guide analyzes its utility in synthesizing isoindolinones, tetrahydroisoquinolines, and CFTR
modulators, positioning it as a linchpin in fragment-based drug design (FBDD).

Chemical Identity & Physical Properties[1][2][3]
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Property Data

IUPAC Name 1-(2-Bromophenyl)methanamine

CAS Number 3959-05-5 (Free base) / 5465-63-4 (HCI salt)
Molecular Formula C7HsBrN

Molecular Weight 186.05 g/mol

Appearance Clear to light yellow liquid (Free base)
Boiling Point 118-119 °C at 9 mmHg

Density 1.481 g/cm3

pKa ~8.52 (Conjugate acid)

N Soluble in MeOH, DCM, EtOAc; Insoluble in
Solubility .
water

Synthesis Methodologies

The synthesis of (2-Bromophenyl)methylamine requires avoiding over-alkylation (a common
pitfall in direct substitution). Two primary routes are recommended based on scale and purity
requirements.

Route A: The "Oximation-Hydrogenation" Protocol (High
Purity/Scale)

Best for: Multi-gram to kilogram scale where avoiding secondary amine byproducts is critical.

¢ Oximation: React 2-bromobenzaldehyde with hydroxylamine hydrochloride (NH2OH-HCI)
and NaOH in aqueous ethanol to form 2-bromobenzaldoxime.

o Key Insight: The oxime formation is quantitative and locks the nitrogen count to one,
preventing over-alkylation.

o Catalytic Hydrogenation: Reduce the oxime using Hz (or ammonium formate) and a selective
catalyst (e.g., Pt/C or Raney Nickel).
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o Caution: Avoid Pd/C if possible, or strictly control conditions, to prevent
hydrodehalogenation (cleaving the C-Br bond).

Route B: Reductive Amination (Laboratory Standard)

Best for: Rapid, small-scale synthesis.

Protocol:

Dissolve 2-bromobenzaldehyde (1.0 equiv) in MeOH.

Add Ammonium Acetate (10.0 equiv) to generate the imine in situ.

Add Sodium Cyanoborohydride (NaBHsCN, 1.5 equiv) portion-wise.

Stir at RT for 12—24 hours.

Workup: Acidify to pH < 2 to destroy excess hydride, wash with ether (removes non-basic
impurities), basify aqueous layer to pH > 12, and extract with DCM.

NH20H-HCI — H2, PUC
»’ 2-Bromobenzaldoxime (Selective Reduction)
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Figure 1: Comparative synthesis routes.[1] The Oxime route (Blue) offers higher
chemoselectivity for the halogen retention.

Advanced Reactivity: The "Orthogonal" Scaffold

The power of (2-Bromophenyl)methylamine lies in its ability to undergo sequential, orthogonal
functionalization.

Intramolecular Cyclization (Isoindolinone Synthesis)
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A critical application is the synthesis of isoindolin-1-ones, a pharmacophore found in
antipsychotics and anticancer agents.

e Mechanism: The amine is first acylated to form a benzamide. A Palladium catalyst
(Pd(OAC)2) then mediates an intramolecular C—H activation or Heck-type cyclization, utilizing
the ortho-bromo handle to close the 5-membered ring.

o Why it works: The benzylamine nitrogen acts as a directing group (after acylation),
positioning the metal center perfectly to activate the adjacent C-H or insert into the C-Br
bond.

DSP-4: A Neuroscience Research Tool

The derivative N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is a potent neurotoxin
used to selectively deplete norepinephrine in the central nervous system.[2]

e Synthesis Logic: (2-Bromophenyl)methylamine is alkylated with ethylene oxide (or 2-
chloroethanol) and subsequently chlorinated. The ortho-bromo group is essential for the
specific steric fit into the norepinephrine transporter (NET).

CFTR Modulator Synthesis

Vertex Pharmaceuticals patents (e.g., EP3216787) utilize 2-bromobenzylamine as a starting
material for CFTR modulators (Cystic Fibrosis treatment).

» Workflow: The amine reacts with ethyl trifluoroacetate to protect the nitrogen. The aryl
bromide then undergoes cross-coupling (e.g., with boronic acids or stannanes) to build
complex heteroaryl scaffolds before deprotection.
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Figure 2: Divergent reactivity profile showing three distinct high-value chemical spaces

accessible from the parent amine.

Handling & Safety (MSDS Highlights)

o Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).

o Storage: Air-sensitive (absorbs CO3z). Store under inert atmosphere (Argon/Nitrogen) at 2—8

°C.

o Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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